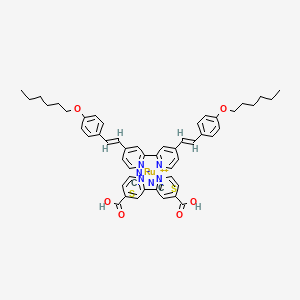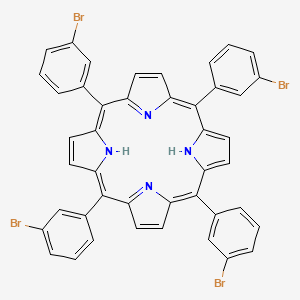
Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) is a synthetic pseudononapeptide compound. It is a bombesin antagonist, which means it inhibits the action of bombesin, a peptide that stimulates the release of gastrin and other gastrointestinal hormones. This compound has shown significant potential in inhibiting the growth of various tumors, particularly pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) involves the formation of a reduced peptide bond (CH2NH) between specific amino acid residues. The process typically includes the following steps:
Peptide Bond Formation: The peptide bonds are formed using standard solid-phase peptide synthesis (SPPS) techniques.
Cyclization: The linear peptide is cyclized to form the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS techniques, with careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the process and improve reproducibility .
Chemical Reactions Analysis
Types of Reactions
Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds or other functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and cyclization.
Biology: Investigated for its role in inhibiting bombesin receptors, which are involved in various physiological processes.
Mechanism of Action
The mechanism of action of Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) involves its binding to bombesin receptors, thereby inhibiting the action of bombesin. This inhibition prevents the release of gastrin and other gastrointestinal hormones, which can reduce tumor growth and proliferation. The compound’s molecular targets include specific bombesin receptors on cancer cells, and its pathways involve the inhibition of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
RC-3095: Another bombesin antagonist with a similar structure but different C-terminal residues.
RC-3910-II: Contains the same C-terminal Leu-psi(CH2N)Tac-NH2 but different N-terminal residues.
RC-3940-II: Shows higher binding affinity to bombesin receptors compared to RC-3095.
Uniqueness
Cyclo(leu-psi(CH2NH)-cha-gln-trp-phe-beta-ala) is unique due to its specific reduced peptide bond (CH2NH) and cyclic structure, which confer high binding affinity and specificity to bombesin receptors. This makes it a potent inhibitor of bombesin-mediated physiological processes and a promising candidate for cancer therapy .
Properties
CAS No. |
151911-04-5 |
|---|---|
Molecular Formula |
C43H60N8O6 |
Molecular Weight |
785.0 g/mol |
IUPAC Name |
3-[14-benzyl-5-(cyclohexylmethyl)-11-(1H-indol-3-ylmethyl)-2-(2-methylpropyl)-6,9,12,15,19-pentaoxo-1,4,7,10,13,16-hexazacyclononadec-8-yl]propanamide |
InChI |
InChI=1S/C43H60N8O6/c1-27(2)21-31-26-47-35(22-28-11-5-3-6-12-28)42(56)49-34(17-18-38(44)52)41(55)51-37(24-30-25-46-33-16-10-9-15-32(30)33)43(57)50-36(23-29-13-7-4-8-14-29)40(54)45-20-19-39(53)48-31/h4,7-10,13-16,25,27-28,31,34-37,46-47H,3,5-6,11-12,17-24,26H2,1-2H3,(H2,44,52)(H,45,54)(H,48,53)(H,49,56)(H,50,57)(H,51,55) |
InChI Key |
YMJSHBCDXDDCQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



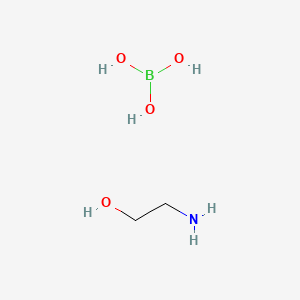
![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)
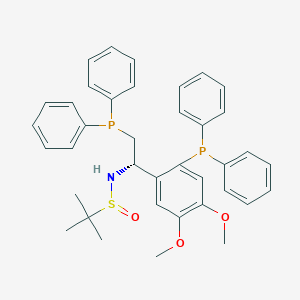
![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)
![N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298213.png)
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)
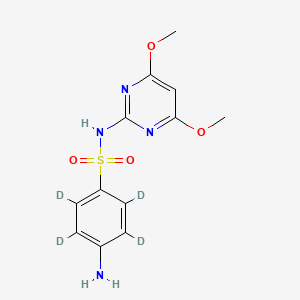
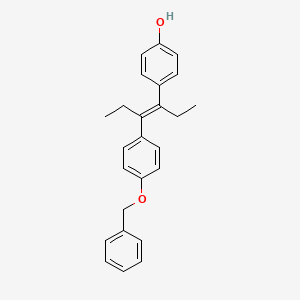
![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298242.png)
![(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride](/img/structure/B12298251.png)
